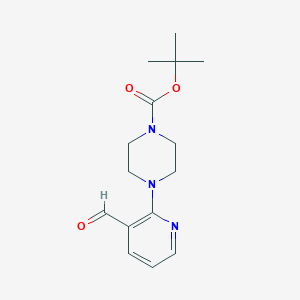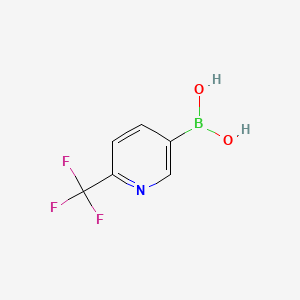
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid
Overview
Description
“(6-(Trifluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 868662-36-6 . It has a molecular weight of 190.92 and its IUPAC name is 6-(trifluoromethyl)-3-pyridinylboronic acid . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical and dyestuff field .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5BF3NO2/c8-6(9,10)5-2-1-4(3-11-5)7(12)13/h1-3,12-13H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
“this compound” is a white to pale yellow crystal or powder . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : The synthesis of related compounds, like 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, involves specific conditions such as low temperature and controlled pH for high yield and purity (Liu Guoqua, 2014).
- Characterization Techniques : High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) are used for characterizing these compounds, ensuring their structure and purity meet the desired standards (Liu Guoqua, 2014).
Applications in Organic Chemistry
- Suzuki Cross-Coupling Reactions : Pyridine-4-boronic esters derived from similar compounds have been successfully used in Suzuki cross-coupling reactions with various (hetero)aryl bromides (F. Batool et al., 2016).
- Formation of Novel Compounds : These boronic acids and esters enable the creation of new pyridines libraries and other complex organic compounds (A. Bouillon et al., 2003).
Catalysis and Chemical Reactions
- Lewis Acid Reactivity : Tris(pentafluorophenyl)borane, a related compound, is used as a catalyst in organic and organometallic chemistry due to its strong Lewis acid properties (G. Erker, 2005).
- Activation in Polymerization : These boronic acids are involved in Ziegler-Natta chemistry, particularly in olefin polymerization (G. Erker, 2005).
Development of New Materials
- Optical Sensors : Boronic acid derivatives have been used in the development of highly sensitive optical sensors for detecting water in solvents (Shuhei Tsumura et al., 2020).
- Electrolyte Additives : In lithium-ion batteries, boron trifluoride complexes, a class to which these boronic acids belong, have been investigated as electrolyte additives for performance enhancement (Mengyun Nie et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound (6-(Trifluoromethyl)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .
Mode of Action
The this compound interacts with its target, the palladium catalyst, through a process known as transmetalation . In this process, the boronic acid group in the compound transfers to the palladium catalyst . This is a key step in the Suzuki–Miyaura coupling reaction, which allows for the formation of new carbon-carbon bonds .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two organic groups, one of which is attached to boron and the other to palladium . The downstream effect of this pathway is the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable and readily prepared . These properties suggest that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through its role in the Suzuki–Miyaura coupling reaction, where it participates in the transmetalation process with the palladium catalyst . The ability to form new carbon-carbon bonds is crucial in organic synthesis, as it allows for the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the Suzuki–Miyaura coupling reaction, in which this compound participates, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed efficiently under a variety of conditions, enhancing the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its use as a substrate in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with other organic molecules. This interaction is facilitated by palladium catalysts, which help in the transmetalation process, transferring the organic group from boron to palladium .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to the active sites of enzymes, leading to enzyme inhibition. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable at room temperature, but its activity can decrease over extended periods due to gradual degradation . This degradation can affect the compound’s efficacy in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its role in the Suzuki-Miyaura cross-coupling reaction, where it acts as a substrate for the formation of carbon-carbon bonds . This reaction is catalyzed by palladium, which facilitates the transfer of the organic group from boron to the target molecule.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to specific proteins, facilitating its distribution to different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)5-2-1-4(3-11-5)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTIPMNMTIAWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648808 | |
| Record name | [6-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868662-36-6 | |
| Record name | [6-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyridine-5-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




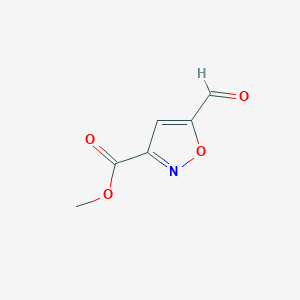
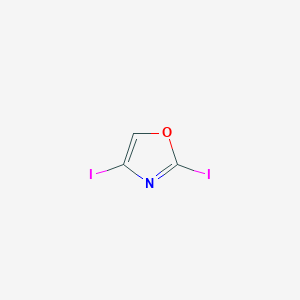
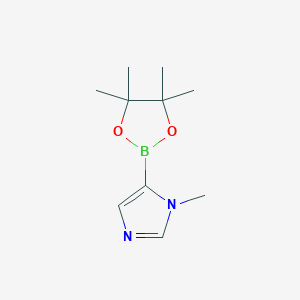
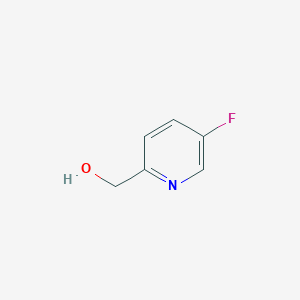
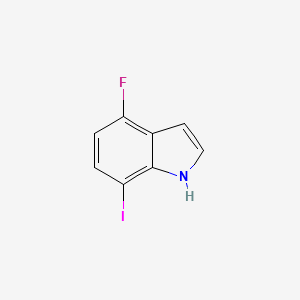

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)
![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)
![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)
